Specific Scientific Field: This application falls under the field of Organic & Biomolecular Chemistry .
Summary of the Application: The compound is used in the biosynthesis of (2S,5S)-hexanediol, a versatile building block for the production of various fine chemicals and pharmaceuticals .
Methods of Application or Experimental Procedures: The diol is obtained through bakers’ yeast-mediated reduction of 2,5-hexanedione. Thus, a new synthesis route is required that allows for higher volumetric productivity .
Results or Outcomes: Bioreduction using the recombinant enzyme afforded the (2S,5S)-hexanediol with >99% conversion yield and in >99.9% de and ee. Moreover, the diol was obtained with an unsurpassed high volumetric productivity of 70 g L −1 d −1 (2S,5S)-hexanediol .
Specific Scientific Field: This application falls under the field of Trypanosomatid Research .
Summary of the Application: The compound is used in the study of trypanothione metabolism in Trypanosomatids, a group of unicellular flagellated parasites that cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis .
Methods of Application or Experimental Procedures: The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, have been studied in detail as druggable targets .
Results or Outcomes: The study summarizes some of the recent findings on the molecules inhibiting these two essential enzymes for Trypanosoma and Leishmania viability .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: The compound is used in the synthesis of potential HIV Protease Inhibitors . These inhibitors are crucial in the treatment of HIV as they prevent the virus from replicating in the body.
Methods of Application or Experimental Procedures: The synthesis of a novel and versatile (2S,5S)-2,5-bis-[(1,1′-dimethylethoxy)carbonylamino]-1,6-diphenylhex-3-ene based on Julia’s olefination strategy is discussed. This compound is then used in stereoselective preparations of HIV protease inhibitors .
Results or Outcomes: The novel intermediates synthesized were subjected to various reactions such as epoxidation, hydrogenation, hydroboration-oxidation, and dihydroxylation. These modifications resulted in the synthesis of known and unknown, C2-symmetric and pseudo-C2-symmetric diamino-epoxides, dideoxy derivatives, diols, and deoxy diols based HIV protease inhibitors .
(+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane is a chiral phosphine ligand recognized for its significant role in asymmetric catalysis. This compound features two phospholane units attached to an ethane backbone, making it a member of the bisphosphine ligand family. Its molecular formula is C₃₄H₃₆P₂, and it possesses a unique stereochemistry that contributes to its effectiveness in various catalytic processes. The compound is often referred to by its alternative names, including (S,S)-Ph-BPE and 1,2-Bis[(2S,5S)-2,5-diphenyl-1-phospholanyl]ethane .
(+)-BDPP functions by coordinating with a transition metal center through the lone pairs on the phosphorus atoms. The specific arrangement of the chiral phosphorus centers creates a chiral environment around the metal, allowing for the selective binding and activation of one enantiomer of a reactant molecule. This selectivity translates into the formation of a specific enantiomer of the product molecule during the catalytic cycle [].
The synthesis of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane typically involves the following steps:
This compound finds applications primarily in:
Interaction studies involving (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane often focus on its behavior as a ligand with different metal centers. These studies reveal:
Several compounds share structural similarities with (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R,R)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane | Similar bisphosphine structure | Different stereochemistry affecting reactivity |
1,3-Bis((2S)-diphenylphosphino)propane | Contains a propane backbone | Used in different catalytic systems |
1,4-Bis(diphenylphosphino)butane | Longer carbon chain | Exhibits distinct selectivity patterns |
The uniqueness of (+)-1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane lies in its specific stereochemistry and high efficiency as a catalyst in asymmetric hydrogenation reactions compared to other similar ligands .